Ethyl 4-isocyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-isocyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8H,3-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNABIARGPWQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbylamine Reaction
Primary amines react with chloroform (CHCl₃) under strongly basic conditions to form isocyanides. Applying this to ethyl 4-aminopiperidine-1-carboxylate (itself synthesized via reductive amination) could yield the target compound:
Challenges :
-
Requires anhydrous conditions to prevent hydrolysis.
-
Limited scalability due to chloroform’s toxicity.
Formamide Dehydration
A more controlled approach involves converting a primary amine to a formamide intermediate, followed by dehydration. For example, ethyl 4-aminopiperidine-1-carboxylate is treated with formic acid to yield the formamide, which is then dehydrated using phosphoryl chloride (POCl₃):
Optimization Insights :
Reductive Amination and Subsequent Functionalization
Patent literature describes reductive amination of ethyl isonipecotate with chloroacetaldehyde and sodium cyanoborohydride (NaBH₃CN) to yield halogenated derivatives. Adapting this protocol, ethyl 4-aminopiperidine-1-carboxylate could be synthesized and further converted to the isocyanide:
Steps :
-
Reductive Amination :
-
Nucleophilic Substitution :
Replace the chloro group with an isocyanide using KNC in dimethylformamide (DMF):
Palladium-Catalyzed Coupling Reactions
A patent detailing the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride employs palladium-catalyzed hydrogenation of nitro intermediates. By analogy, a nitro group at the 4-position of ethyl piperidine-1-carboxylate could be reduced to an amine and subsequently converted to an isocyanide:
Protocol :
-
Nitro Reduction :
-
Isonitrile Formation : As described in Section 2.
Conditions :
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
-
Isocyanide Stability : The -NC group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions, and products stored in inert atmospheres.
-
Toxicity : Phosgene and chloroform require strict safety protocols. Alternatives like trichloroacetonitrile offer safer isocyanide precursors.
-
Regioselectivity : Functionalization at the 4-position of piperidine demands precise control. Bulky directing groups or protective strategies may enhance selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isocyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as tertiary amines and metal salts may be used to enhance the reaction rates.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Scientific Research Applications
Ethyl 4-isocyanopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the production of polymers and resins with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-isocyanopiperidine-1-carboxylate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of ethyl 4-isocyanopiperidine-1-carboxylate are distinct from structurally related piperidine derivatives due to its unique functional groups. Key analogs include:
| Compound Name | Functional Groups | Key Structural Differences | Reactivity Profile |
|---|---|---|---|
| Ethyl 4-azidopiperidine-1-carboxylate | Azide (-N₃) at 4-position | Azide vs. isocyanide | Click chemistry (e.g., CuAAC reactions) |
| Ethyl 4-aminopiperidine-1-carboxylate | Amine (-NH₂) at 4-position | Amine vs. isocyanide | Nucleophilic substitutions, amide coupling |
| Ethyl 4-cyanopiperidine-1-carboxylate | Cyano (-CN) at 4-position | Cyano vs. isocyanide | Nitrile-specific reactions (e.g., hydrolysis) |
| Benzyl 4-aminopiperidine-1-carboxylate | Benzyl ester at 1-position | Aromatic ester vs. ethyl ester | Altered steric and electronic properties |
| 4-Oxopiperidine-1-carboxylate | Ketone (=O) at 4-position | Oxo vs. isocyanide | Hydrogen bonding, redox reactions |
Key Research Findings and Data
Yield and Reaction Efficiency
- This compound achieves 68% yield in the synthesis of 4-aminoquinoline 9ab, outperforming analogs like N,N-diethyl-4-isocyanopentan-1-amine in similar cascades .
- In Pd-catalyzed reactions, isocyanide insertion yields binuclear complexes with 68% efficiency, highlighting its superiority over azide or cyano derivatives in metal-mediated transformations .
Regulatory and Handling Considerations
- Ethyl 4-hydroxypiperidine-1-carboxylate (analog with -OH group) is listed under specific regulatory frameworks, suggesting stricter handling requirements compared to the isocyanide variant .
Biological Activity
Ethyl 4-isocyanopiperidine-1-carboxylate (EIPC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its properties, synthesis, and biological implications based on diverse research findings.
- Chemical Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 263.3354 g/mol
- IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- CAS Number : Not available
Synthesis
EIPC can be synthesized through various methods, including a modular three-component synthesis that involves imidoylative Sonogashira coupling followed by acid-mediated cyclization. This method allows for the incorporation of different substituents, enhancing the compound's versatility in drug design .
Antimicrobial and Antiparasitic Properties
Research indicates that EIPC and its derivatives exhibit promising antimicrobial and antiparasitic activities. Specifically, compounds derived from this scaffold have shown efficacy against Leishmania species, which are responsible for leishmaniasis . The mechanism of action is thought to involve interference with essential metabolic pathways in the parasites.
Nitric Oxide Production
EIPC has been implicated in the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. NO plays a role in mediating inflammatory responses and has been shown to enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 in macrophages . This activity suggests potential applications in inflammatory diseases.
Anticancer Potential
Studies have indicated that EIPC derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been explored, with some showing promise as lead compounds for further development against specific cancer types .
Pharmacological Profile
The pharmacological profile of EIPC reveals several important characteristics:
These properties suggest that EIPC could be a viable candidate for oral administration and may have central nervous system activity due to its ability to cross the blood-brain barrier.
Case Studies
Several case studies have highlighted the potential of EIPC in various therapeutic areas:
- Antileishmanial Activity : A study demonstrated that derivatives of EIPC exhibited significant antileishmanial activity, with IC50 values indicating effective inhibition of Leishmania growth.
- Inflammatory Response Modulation : In vitro studies showed that EIPC could modulate the secretion of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
- Cancer Cell Apoptosis : Research indicated that certain EIPC derivatives could induce apoptosis in specific cancer cell lines, warranting further investigation into their mechanisms and efficacy.
Q & A
Basic: What are the common synthetic routes for preparing ethyl 4-isocyanopiperidine-1-carboxylate?
Answer:
this compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Step 1: Alkylation of piperidine-4-carboxylate derivatives using ethyl halides or other alkylating agents under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ester group .
- Step 2: Functionalization at the 4-position of the piperidine ring. For isocyanide introduction, a Curtius-like rearrangement or substitution using cyanogen bromide (BrCN) under controlled pH may be employed.
- Key Considerations: Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like over-alkylation or decomposition of the isocyanide group .
Advanced: How can reaction conditions be optimized to minimize byproducts during isocyanide group installation?
Answer:
- Temperature Control: Maintain temperatures below 0°C during cyanide introduction to prevent premature decomposition of reactive intermediates.
- Solvent Selection: Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the isocyanide group.
- Catalysis: Employ transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity and reduce competing pathways.
- Monitoring: Track reaction progress via TLC or HPLC to identify intermediate stages and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm piperidine ring conformation and isocyanide group integrity.
- Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns.
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) using software like SHELXL .
- IR Spectroscopy: Identify the isocyanide stretch (~2150 cm⁻¹) .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Answer:
- Dynamic Effects: NMR may show averaged signals due to ring puckering (e.g., chair-to-boat transitions), while crystallography captures a static conformation. Use variable-temperature NMR to detect dynamic behavior .
- Disorder Modeling: In X-ray data, refine disordered isocyanide groups using restraints in SHELXL to improve accuracy .
- Cross-Validation: Compare computational (DFT) predictions of spectral data with experimental results to identify discrepancies .
Basic: What biological targets are associated with this compound derivatives?
Answer:
Piperidine derivatives often target:
- Central Nervous System (CNS) Receptors: Dopamine or serotonin receptors due to structural mimicry of endogenous amines.
- Enzymes: Proteases or kinases, where the isocyanide group acts as a warhead for covalent inhibition.
- Antimicrobial Targets: Bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
Answer:
- Modular Synthesis: Introduce substituents at the piperidine nitrogen or ester group to modulate lipophilicity and bioavailability.
- Isosteric Replacement: Replace the isocyanide group with bioisosteres (e.g., azides or nitriles) to balance reactivity and stability.
- In Vivo Testing: Assess metabolic stability using liver microsomes and correlate with substituent electronic effects .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile isocyanide byproducts.
- PPE: Wear nitrile gloves and safety goggles; isocyanides can penetrate latex.
- Storage: Store under inert gas (N₂ or Ar) at –20°C to prevent degradation .
Advanced: How can reactive intermediates generated during synthesis be stabilized?
Answer:
- Trapping Agents: Add scavengers like polymer-supported amines to sequester reactive electrophiles.
- Low-Temperature Quenching: Terminate reactions rapidly at –78°C to preserve intermediates.
- In Situ Characterization: Use flow NMR or FTIR to monitor transient species without isolation .
Advanced: What computational methods are effective for predicting the compound’s binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases).
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities .
Basic: How should researchers address poor solubility during biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Design: Convert the ester group to a phosphate salt for improved pharmacokinetics .
Advanced: What strategies mitigate purification challenges for this compound?
Answer:
- Column Chromatography: Use gradient elution with silica gel and ethyl acetate/hexane mixtures.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/diethyl ether) based on differential solubility.
- HPLC Prep-Scale: Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolates .
Advanced: How can degradation pathways be identified and controlled?
Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and varying pH to isolate degradation products (e.g., hydrolysis to carboxylic acid).
- LC-MS Tracking: Identify degradants via high-resolution mass spectrometry and propose degradation mechanisms.
- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
